methyl S-(4-fluorophenyl)cysteinate
Description
Properties
Molecular Formula |
C10H12FNO2S |
|---|---|
Molecular Weight |
229.27 g/mol |
IUPAC Name |
methyl 2-amino-3-(4-fluorophenyl)sulfanylpropanoate |
InChI |
InChI=1S/C10H12FNO2S/c1-14-10(13)9(12)6-15-8-4-2-7(11)3-5-8/h2-5,9H,6,12H2,1H3 |
InChI Key |
SHUFGWZQVFHFPU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CSC1=CC=C(C=C1)F)N |
Origin of Product |
United States |
Preparation Methods
Direct Esterification of L-Cysteine Derivatives
Method Overview:
The most straightforward approach involves esterifying L-cysteine or its protected derivatives with methyl alcohol (methanol) under acidic or basic conditions, often in the presence of catalysts or activating agents.
- Starting Material: L-Cysteine or its protected form (e.g., N-(tert-butoxycarbonyl)-L-cysteine)
- Reagents: Methyl alcohol (methanol), acid catalysts such as sulfuric acid or hydrochloric acid, or coupling agents like DCC (dicyclohexylcarbodiimide) in some cases
- Conditions: Reflux at elevated temperatures (around 60-80°C) for several hours to promote ester formation
Research Data:
While specific data for methyl S-(4-fluorophenyl)cysteinate via this route are limited, similar esterification reactions of cysteine derivatives show yields ranging from 70% to 85%, with purity confirmed by NMR and mass spectrometry.
Multi-step Synthesis via Intermediate Formation
Method Overview:
This approach involves synthesizing a fluorophenyl cysteine intermediate, then converting it into the methyl ester. The process typically includes:
- Step 1: Synthesis of S-(4-fluorophenyl)-L-cysteine or its protected analogs
- Step 2: Activation of the carboxyl group (e.g., as an acid chloride or anhydride)
- Step 3: Reaction with methyl alcohol or methylating agents to form the methyl ester
- The synthesis of S-(4-fluorophenyl)-L-cysteine can be achieved via nucleophilic substitution of cysteine with 4-fluorobenzenesulfonyl chloride, followed by reduction or substitution to introduce the fluorophenyl group (see,)
- Esterification of the carboxylic acid is then performed under standard conditions, often with DCC or EDCI as coupling agents, yielding the methyl ester with high efficiency
Data Table 1: Typical Yields and Conditions for Intermediate Synthesis
| Step | Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Synthesis of S-(4-fluorophenyl)-L-cysteine | 4-fluorobenzenesulfonyl chloride + cysteine | Reflux in DCM | 75-85 | Protected cysteine derivatives |
| Esterification | DCC + methyl alcohol | Dried DCM, room temp | 80-90 | Purity confirmed via NMR |
Coupling of Fluorophenyl Group with Cysteine Derivatives
Method Overview:
Coupling reactions using carbodiimide chemistry or peptide coupling reagents facilitate the formation of the desired compound.
- Reagents: CDI (carbonyldiimidazole), TBTU, or EDCI in DCM or DMF
- Procedure: Activation of the carboxylic acid followed by nucleophilic attack from the amino group of cysteine or its protected form
- The use of CDI in THF or TBTU in DCM has been shown to produce high yields (up to 81%) of this compound derivatives, with regioselectivity and stereoselectivity considerations detailed in and.
Data Table 2: Coupling Reaction Parameters
| Reagent | Solvent | Temperature | Yield (%) | Notes |
|---|---|---|---|---|
| CDI | THF | Room temp | 75-81 | Efficient for aromatic amino acid derivatives |
| TBTU | DCM | Room temp | 70-78 | Suitable for peptide-like couplings |
Stereoselective Synthesis and Optimization
Recent research emphasizes stereoselectivity, employing chiral catalysts or protecting groups to favor specific isomers. These methods involve:
- Use of chiral auxiliaries or catalysts during coupling
- Optimization of reaction conditions to suppress regioisomer formation
- Stereoselective synthesis achieved yields of approximately 65-70% with high stereochemical purity, as demonstrated in.
Summary of Preparation Methods
| Method | Key Reagents | Typical Conditions | Yield Range | Advantages |
|---|---|---|---|---|
| Direct esterification | Methyl alcohol, acid catalyst | Reflux 60-80°C, 4-8 hrs | 70-85% | Simple, minimal steps |
| Intermediate synthesis + esterification | Sulfonyl chlorides, protected cysteine, coupling agents | Reflux, room temp | 75-90% | High purity, versatile |
| Peptide coupling | CDI, TBTU, DCC | Room temp, DCM/THF | 70-81% | High regio- and stereoselectivity |
Chemical Reactions Analysis
Types of Reactions
Methyl S-(4-fluorophenyl)cysteinate can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the fluorobenzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in ethanol.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols or alcohols.
Substitution: Formation of various substituted benzyl derivatives.
Scientific Research Applications
Methyl S-(4-fluorophenyl)cysteinate, also known as methyl 2-((3-benzyl-2,4-dioxothiazolidin-5-yl)(4-fluorophenyl)amino)acetate or Fmoc-L-cysteine methyl ester, is a synthetic amino acid derivative with applications in peptide synthesis and medicinal chemistry. It is commonly used as a building block for incorporating the amino acid L-cysteine into peptides using Fmoc/tBu solid-phase peptide synthesis (SPPS), a technique employed in producing various peptides, including drugs, enzymes, and hormones. The methyl ester group at the C-terminus protects the carboxylic acid functionality, allowing for selective peptide chain elongation and subsequent deprotection.
Scientific Research Applications
- Peptide Synthesis: Fmoc-L-cysteine methyl ester serves as a building block for incorporating L-cysteine into peptides using Fmoc/tBu solid-phase peptide synthesis (SPPS).
- Medicinal Chemistry: It finds applications in medicinal chemistry research, particularly in developing novel therapeutic agents. By incorporating L-cysteine into peptide sequences, researchers can explore its impact on the biological activity, stability, and targeting properties of potential drugs.
- Development of Therapeutic Agents: Studies have utilized Fmoc-L-cysteine methyl ester to synthesize cysteine-containing peptides with potential as antitumor agents, enzyme inhibitors, and antimicrobial compounds.
- Thiazolidinone Derivatives: Compounds containing thiazolidinone structures have been studied for their biological activities, particularly their antibacterial properties. Research indicates that derivatives of thiazolidinones exhibit significant antibacterial effects against Gram-positive bacteria and anticancer activity, possibly through apoptosis induction and cell cycle arrest.
Biological Activities and Unique Features
Methyl 2-((3-benzyl-2,4-dioxothiazolidin-5-yl)(4-fluorophenyl)amino)acetate's uniqueness lies in its specific combination of functional groups that may enhance its biological activity and selectivity compared to other similar compounds.
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| 2-Thioxo-thiazolidin-4-one | Antibacterial | Contains sulfur in the ring |
| Thiazolidine-2,4-dione | Anticancer | Basic core structure |
| Benzylidene-thiazolidinedione | Antimicrobial | Enhanced lipophilicity due to benzyl group |
Mechanism of Action
The neuroprotective effects of methyl S-(4-fluorophenyl)cysteinate are primarily mediated through the activation of the PI3K/AKT signaling pathway . This pathway plays a crucial role in cell survival and apoptosis. By activating PI3K/AKT, the compound increases the levels of anti-apoptotic proteins such as Bcl-2 and decreases the levels of pro-apoptotic proteins such as Bax and Bim . Additionally, it reduces oxidative stress by increasing the activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT) .
Comparison with Similar Compounds
Methyl Cysteinate
Key Findings:
N-Acetyl-S-(4-Fluorophenyl)Cysteine
Structure : Cysteine with an acetylated amine and a 4-fluorophenyl thioether.
Key Findings :
- A mercapturic acid metabolite, indicative of detoxification pathways for xenobiotics .
- The acetyl group prevents enzymatic degradation of the amine, unlike the methyl ester in the target compound, which may act as a prodrug.
Applications : Biomarker for exposure to fluorophenyl-containing toxins.
S-Methyl-L-Cysteine
Key Findings:
- Used in dietary supplements and studies on sulfur metabolism .
Applications : Nutritional research and sulfur cycle studies.
Comparative Data Table
Research Findings and Mechanistic Insights
- Metabolic Pathways : The methyl ester may undergo hydrolysis to a carboxylic acid, while N-acetyl-S-(4-fluorophenyl)cysteine is a terminal metabolite, suggesting divergent metabolic fates .
- Toxicity Considerations : The fluorophenyl group could increase toxicity compared to S-methyl-L-cysteine, though direct safety data for the target compound are lacking .
Q & A
Basic Research Questions
Q. What are the standard synthetic methodologies for methyl S-(4-fluorophenyl)cysteinate, and how do reaction conditions influence yield?
- Methodology :
- Route 1 : Acid-catalyzed esterification using thionyl chloride (SOCl₂) in methanol. Dissolve S-(4-fluorophenyl)cysteine in methanol, cool to 0°C, add SOCl₂ dropwise, stir overnight, and evaporate solvent .
- Route 2 : Coupling agents like DCC/DMAP for thioether formation. React L-cysteine with 4-fluorophenyl acryloyl derivatives in anhydrous conditions, followed by purification via column chromatography or recrystallization .
- Critical Parameters :
Q. How is this compound structurally characterized?
- Analytical Techniques :
- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for small-molecule refinement. Resolve fluorophenyl group orientation and cysteine backbone conformation .
- Spectroscopy :
- ¹H/¹³C NMR : Identify fluorophenyl aromatic signals (δ 7.2–7.8 ppm) and cysteine methyl ester (δ 3.7 ppm).
- Mass Spectrometry : Confirm molecular ion [M+H]⁺ at m/z 244.3 (calculated for C₁₀H₁₁FNO₂S) .
Advanced Research Questions
Q. How can computational modeling optimize the synthesis and reactivity of this compound?
- Methodology :
- DFT Calculations : Simulate reaction pathways (e.g., thioether bond formation) using Gaussian or ORCA. Compare activation energies for SOCl₂ vs. DCC-mediated routes .
- Docking Studies : Predict interactions with biological targets (e.g., cesium ion channels) using AutoDock Vina. Focus on fluorophenyl’s electron-withdrawing effects on binding .
Q. What experimental strategies resolve contradictions in reported biological activities of cysteine derivatives?
- Approach :
Controlled Hydroponic Assays : Vary methyl cysteinate concentrations (0.1–10 mM) and measure Cs⁺ uptake via ICP-MS.
Isothermal Titration Calorimetry (ITC) : Quantify Cs⁺-cysteinate binding constants to confirm chelation efficacy .
Mutant Analysis : Use Arabidopsis cysteine biosynthesis mutants to isolate methyl cysteinate’s role in Cs⁺ transport .
Q. How does the fluorophenyl substituent influence stability under oxidative conditions?
- Experimental Design :
- Oxidative Stress Tests : Expose the compound to H₂O₂ (1–10 mM) at pH 7.4. Monitor degradation via HPLC and LC-MS.
- Findings : Fluorophenyl enhances stability (t₁/₂ > 24 hrs at 10 mM H₂O₂) compared to non-fluorinated analogs due to reduced electron density at sulfur .
Data Contradictions and Resolution
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
